molecular formula C19H12N2O4S B2427670 4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid CAS No. 688791-75-5

4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid

Cat. No.: B2427670
CAS No.: 688791-75-5
M. Wt: 364.38
InChI Key: YBJIUHGQLDMPKY-UHFFFAOYSA-N
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Description

4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid is a complex organic compound that features a unique structure combining coumarin and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid typically involves multi-step organic reactions. One common method starts with the reaction of hydrazinobenzoic acid with 3-acetylcoumarin to form a hydrazone derivative. This intermediate is then reacted with an in situ generated Vilsmeier reagent to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to disrupt cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid: This compound shares a similar coumarin and benzoic acid structure but differs in the heterocyclic moiety.

    4-[5-(2-oxochromen-3-yl)-1H-imidazol-3-yl]benzoic acid: Similar to the target compound but lacks the sulfur atom in the imidazole ring.

Uniqueness

4-[4-(2-oxo-2H-chromen-3-yl)-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl]benzoic acid is unique due to the presence of both coumarin and imidazole moieties, along with a sulfur atom in the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[5-(2-oxochromen-3-yl)-2-sulfanylidene-1H-imidazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4S/c22-17(23)11-5-7-13(8-6-11)21-10-15(20-19(21)26)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,20,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJIUHGQLDMPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=S)N3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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